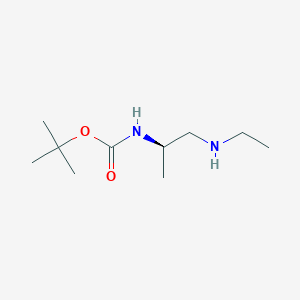

(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

Description

Properties

Molecular Formula |

C10H22N2O2 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate |

InChI |

InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

VJRACYXJGFHJHI-MRVPVSSYSA-N |

Isomeric SMILES |

CCNC[C@@H](C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCNCC(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate: A Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, a chiral diamine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features, combining a protected primary amine and a secondary amine with a defined stereocenter, make it a valuable building block in the synthesis of complex molecular architectures with potential therapeutic applications. This document will delve into the fundamental chemical properties, synthesis, analysis, and applications of this compound, offering field-proven insights and detailed methodologies.

Core Chemical and Physical Properties

(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is a chiral organic molecule. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the primary amine is a key feature, allowing for selective chemical transformations at the secondary ethylamine functionality. The (R)-stereochemistry at the second carbon of the propane backbone is crucial for its application in stereospecific synthesis.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate | Inferred from structure |

| Molecular Formula | C₁₀H₂₂N₂O₂ | Calculated |

| Molecular Weight | 202.29 g/mol | Calculated |

| CAS Number | 1702807-93-9 (for the racemate or one enantiomer) | [1][2] |

The Synthetic Rationale: Achieving Monoprotection and Chirality

The synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate presents two primary challenges: the selective protection of one amine group in a diamine and the introduction or preservation of the desired stereochemistry.

The Cornerstone of Amine Protection: The Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like pharmaceuticals. Its utility stems from its ability to "mask" the reactivity of an amine group, preventing it from participating in unwanted side reactions. The Boc group is stable under a wide range of non-acidic conditions, yet it can be readily removed using mild acids, a process known as deprotection. This orthogonality allows for a planned sequence of reactions on a multifunctional molecule.[3]

Synthetic Pathways

A common and logical approach to the synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate involves a multi-step sequence starting from a chiral precursor. A plausible synthetic route is outlined below, based on well-established organic transformations.

A Proposed Synthetic Workflow:

Caption: A proposed synthetic pathway for (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate.

Step-by-Step Methodology (Illustrative Protocol):

-

Boc Protection of (R)-Alaninol: (R)-Alaninol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM) to yield Boc-protected (R)-alaninol. This step is crucial for differentiating the two functional groups of the starting material.

-

Activation of the Hydroxyl Group: The primary hydroxyl group of the Boc-protected (R)-alaninol is then activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Introduction of the Second Amine (as a precursor): The activated intermediate is then reacted with a nitrogen nucleophile, such as sodium azide (NaN₃), to introduce the second nitrogen atom. This azide intermediate is a safe and stable precursor to the primary amine.

-

Reduction of the Azide: The azide group is subsequently reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Reductive Amination to Introduce the Ethyl Group: The resulting mono-Boc-protected chiral diamine is then subjected to reductive amination with acetaldehyde (CH₃CHO). The primary amine first forms an imine with acetaldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product, (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate.[4]

This synthetic strategy ensures the preservation of the (R)-stereocenter from the starting material and allows for the controlled, stepwise introduction of the two different amine functionalities.

Analytical Characterization and Quality Control

Ensuring the chemical purity and, critically, the enantiomeric purity of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is paramount for its use in pharmaceutical development.

Standard Analytical Techniques

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the chemical structure and purity of the synthesized compound.

Chiral Analysis: The Key to Enantiomeric Purity

The separation and quantification of enantiomers is a critical aspect of quality control for chiral molecules. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[5][6]

A Generalized HPLC Method for Chiral Diamine Separation:

Caption: A typical workflow for the chiral separation of diamines using HPLC.

Illustrative HPLC Protocol for Chiral Purity Determination:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of amine enantiomers.[7]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as ethanol or isopropanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and reduce tailing for basic analytes.[5]

-

Detection: A UV detector is commonly used if the molecule possesses a chromophore. If not, a mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD) can be employed.

-

Analysis: The retention times of the (R)- and (S)-enantiomers will differ on the chiral column, allowing for their separation and quantification. The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers.

Applications in Drug Discovery and Development

Mono-Boc-protected diamines are invaluable building blocks in the synthesis of a wide range of biologically active molecules.[8] The presence of a free secondary amine allows for further functionalization, while the Boc-protected primary amine can be deprotected at a later stage for subsequent reactions.

The specific structure of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate makes it a precursor for the synthesis of:

-

Chiral Ligands for Asymmetric Catalysis: The diamine moiety can coordinate to metal centers, and the chiral backbone can induce stereoselectivity in chemical reactions.

-

Novel Pharmaceutical Scaffolds: The molecule can be incorporated into larger structures to create new chemical entities with potential therapeutic properties. The defined stereochemistry is often crucial for the desired biological activity and can significantly impact a drug's efficacy and safety profile.

-

Peptidomimetics: The diamine structure can be used to mimic peptide bonds, leading to the development of more stable and orally bioavailable drug candidates.

Safety and Handling

Conclusion

(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is a valuable and versatile chiral building block for researchers and scientists in the pharmaceutical and chemical industries. Its synthesis, while requiring careful control of protecting group strategy and stereochemistry, provides access to a molecule with significant potential for the development of novel therapeutics and catalysts. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is essential for its effective application in the laboratory.

References

- BenchChem. (2025). Enantiomeric Separation of 1,2-Diamines by High-Performance Liquid Chromatography (HPLC).

- BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC.

- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines.

- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.

- BenchChem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.

- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 63-68.

- BLDpharm. (n.d.). 320581-09-7|tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate.

- Aaronchem. (n.d.). tert-butyl N-[1-(ethylamino)-2-methylpropan-2-yl]carbamate.

- BLDpharm. (n.d.). 122734-32-1|tert-Butyl (2-(methylamino)ethyl)carbamate.

- Alapour, S., Zamisa, S. J., Koorbanally, N. A., & Ramjugernath, D. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie-New Crystal Structures, 233(1), 49-50.

- PubChem. (n.d.). tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate.

- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178.

- BLDpharm. (n.d.). 1702807-93-9|tert-Butyl (1-(ethylamino)propan-2-yl)carbamate.

- BenchChem. (2025). tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride properties.

Sources

- 1. 320581-09-7|tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. 122734-32-1|tert-Butyl (2-(methylamino)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

CAS number for (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

An In-depth Technical Guide on (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate: A Versatile Chiral Building Block

Authored by: A Senior Application Scientist

Abstract

(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate represents a class of chiral N-Boc-N'-alkyl-1,2-diaminopropane derivatives, which are pivotal building blocks in modern medicinal chemistry and organic synthesis. While a specific CAS number for this exact compound is not prominently listed in major chemical databases, indicating its status as a specialized or novel intermediate, its structural motifs are well-precedented and of significant synthetic value. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, drawing upon established principles and methodologies for analogous structures. The strategic importance of the tert-butoxycarbonyl (Boc) protecting group, combined with the chiral 1,2-diamine scaffold, allows for controlled, sequential functionalization, making it an invaluable tool for constructing complex molecular architectures, particularly in drug discovery.[1][]

Chemical Identity and Physicochemical Properties

(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is a bifunctional molecule featuring a secondary ethylamine and a Boc-protected primary amine on a chiral propane backbone. The Boc group provides a robust shield for the C-2 amine, preventing its participation in reactions while allowing the C-1 amine to be selectively modified.[3][4] This protecting group is stable under a wide range of nucleophilic and basic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][5]

| Property | Value (Predicted/Estimated) | Source |

| Molecular Formula | C₁₀H₂₂N₂O₂ | - |

| Molecular Weight | 202.29 g/mol | - |

| CAS Number | Not readily available | - |

| Appearance | Colorless oil or low-melting solid | |

| logP (Octanol/Water) | ~1.5 - 2.5 | [6][7] |

| pKa (Ethylamine) | ~10.5 - 11.0 | [6] |

| Boiling Point | > 200 °C (estimated) | [8] |

| Solubility | Soluble in methanol, dichloromethane, chloroform | [8][9] |

Table 1: Estimated Physicochemical Properties.

Synthesis and Purification

The most direct and efficient method for synthesizing (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is through the reductive amination of a chiral precursor, (R)-N-Boc-alaninal. This common transformation involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[10][11]

Proposed Synthetic Pathway: Reductive Amination

The synthesis begins with the commercially available (R)-N-Boc-alanine, which is reduced to the corresponding aldehyde, (R)-N-Boc-alaninal. This aldehyde is then reacted with ethylamine in the presence of a mild reducing agent.

Detailed Experimental Protocol

Materials:

-

(R)-N-Boc-alaninal (1.0 equiv)

-

Ethylamine (2.0 M solution in THF, 1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[12]

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (R)-N-Boc-alaninal (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add ethylamine (1.2 equiv) followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

-

Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate.

Causality Behind Choices:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This reagent is chosen for its mildness and selectivity. It readily reduces iminium ions but is slow to reduce aldehydes, minimizing the side reaction of reducing the starting material.[12][13]

-

Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent hydrolysis of the imine intermediate and to ensure the efficiency of the hydride reducing agent.

-

Acid Catalyst: A catalytic amount of acetic acid protonates the imine, forming a more electrophilic iminium ion, which accelerates the rate of hydride reduction.[13]

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Rotational isomers (rotamers) around the carbamate C-N bond may be observed, leading to broadened or duplicated peaks for adjacent protons.[10][14] Characteristic signals include: a triplet for the ethyl CH₃, a quartet for the ethyl CH₂, a large singlet for the Boc group (9H), and complex multiplets for the propane backbone protons. |

| ¹³C NMR | Signals corresponding to the Boc carbonyl (~156 ppm), the Boc quaternary carbon (~80 ppm), and the various aliphatic carbons of the ethyl and propyl groups.[10][15] |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z 203.18. |

| Chiral HPLC | The enantiomeric purity can be determined using a chiral stationary phase (CSP), such as one based on polysaccharide derivatives.[16][17][18] The method would be validated against a racemic standard, synthesized using racemic N-Boc-alaninal. |

Table 2: Standard Characterization Methods.

Applications in Synthesis and Drug Discovery

The title compound is a versatile intermediate due to its orthogonal protecting group strategy. The two distinct amine functionalities can be addressed in separate synthetic steps, allowing for the construction of complex molecules.[3]

Synthetic Utility:

-

N-Functionalization: The secondary ethylamine is nucleophilic and can readily undergo acylation, sulfonylation, alkylation, or be used in further reductive amination reactions.

-

Boc-Deprotection: The Boc group can be removed with acid (e.g., TFA in DCM) to unmask the primary amine at the C-2 position.[4] This newly freed amine can then be functionalized.

This step-wise modification is a cornerstone of building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. Chiral 1,2-diamines are privileged scaffolds found in numerous biologically active compounds and catalysts.[1][19]

Sources

- 1. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 3. nbinno.com [nbinno.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. tert-Butyl carbamate (CAS 4248-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. tert-Butyl carbamate CAS#: 4248-19-5 [m.chemicalbook.com]

- 9. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture [nsrlaboratories.com]

- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Solubility profile of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate in organic solvents

[1][2][3]

123Executive Summary & Physicochemical Context

(R)-tert-butyl (1-(ethylamino)propan-2-yl)carbamate is an amphiphilic building block characterized by two distinct nitrogen functionalities: a lipophilic, non-basic carbamate (Boc-protected amine) and a basic, secondary ethylamine .[1][2][3]

This duality dictates its solubility:

-

The Boc Group: Dominates the interaction with non-polar and polar aprotic solvents, ensuring high solubility in chlorinated and ester-based solvents.[3]

-

The Ethylamino Group: Provides a "solubility switch."[3] While it contributes to polarity, its primary utility lies in its ability to protonate (

), rendering the molecule water-soluble as a cationic salt.[3]

Calculated Physicochemical Properties

| Property | Value (Predicted) | Impact on Solubility |

| Molecular Formula | Moderate molecular weight facilitates dissolution.[1][2][3] | |

| Molecular Weight | 202.29 g/mol | High solvent accessibility.[2][3] |

| LogP (Octanol/Water) | ~1.2 – 1.6 | Lipophilic preference; soluble in organic phases.[2][3] |

| pKa (Secondary Amine) | ~10.5 | Highly basic; protonates in dilute acid.[2][3] |

| pKa (Carbamate) | >15 | Non-basic; remains neutral in standard conditions.[2][3] |

| Physical State | Viscous Oil or Low-Melting Solid | Slow dissolution kinetics in non-solvents (e.g., Hexanes).[1][2][3] |

Solubility Profile by Solvent Class[2][3]

The following data categorizes solvents based on their interaction capability with the solute's functional groups (Van der Waals forces vs. Hydrogen bonding).

Table 1: Qualitative Solubility Matrix

Concentration Reference: 100 mg/mL at 25°C

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvation driven by dispersion forces and dipole interactions with the Boc group.[1][2][3] Preferred solvent for extraction. |

| Polar Aprotic | THF, Ethyl Acetate, DMF, DMSO | Excellent | Strong dipole-dipole interactions.[1][2][3] DMSO/DMF are recommended for nucleophilic substitution reactions but difficult to remove.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Excellent | Soluble due to H-bonding with the carbamate carbonyl and amine.[2][3] Caution: Protic solvents may interfere with electrophilic reactions.[3] |

| Non-Polar | Hexanes, Heptane, Cyclohexane | Poor / Sparingly Soluble | The polar amine/carbamate core resists dissolution in pure hydrocarbons.[3] Useful as anti-solvents for precipitation.[2][3] |

| Aqueous (Neutral) | Water (pH 7) | Low | The lipophilic |

| Aqueous (Acidic) | 1M Citric Acid, 0.5M HCl | High | Protonation of the ethylamine forms a water-soluble cation ( |

Experimental Protocols

Protocol A: Visual Solubility Screening (Self-Validating)

Use this rapid workflow to verify solvent compatibility before scaling up.[1][2][3]

Objective: Determine the approximate solubility limit (Sat. Point).

-

Preparation: Weigh 50 mg of the compound into a clear 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments (starting volume).

-

Observation: Vortex for 30 seconds after each addition.

-

Validation: If soluble at 100 µL (500 mg/mL), stop. If insoluble after 2 mL (<25 mg/mL), classify as "Poor."[3]

Protocol B: pH-Switching Purification (Acid-Base Extraction)

This protocol utilizes the solubility profile to purify the compound from non-basic impurities (e.g., Boc-anhydride residues) without chromatography.[1][2][3]

Safety Note: Do NOT use strong acids (TFA, conc.[3] HCl) or heat, as this will cleave the Boc group. Use mild acids (Citric acid, dilute

Workflow Diagram (Graphviz):

Caption: Logic flow for purifying the target amine using its pH-dependent solubility switch.

Critical Applications in Synthesis

Nucleophilic Substitution Reactions ( )

-

Recommended Solvents: Acetonitrile (MeCN), DMF.[3]

-

Rationale: These polar aprotic solvents solvate the amine nucleophile poorly (leaving it "naked" and reactive) while dissolving the electrophile.[3]

-

Solubility Check: The starting material is fully soluble in MeCN at >200 mg/mL.[3]

Reductive Amination

-

Recommended Solvents: DCM, 1,2-Dichloroethane (DCE), Methanol.[3]

-

Rationale: DCM/DCE are excellent for dissolving the Boc-amine and the aldehyde partner.[2][3] Methanol is preferred if using borohydride reducing agents (

), as the compound is fully soluble.

Crystallization (Salt Formation)

While the free base is an oil/low-solid, the oxalate or hydrochloride salt is often a crystalline solid.[1][2][3]

References

-

BenchChem Technical Support. (2025).[2][3][6] An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from [1][2][3]

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 13855174, tert-butyl N-(2-(ethylamino)ethyl)carbamate. Retrieved from [1][2][3]

-

Pittelkow, M., et al. (2011).[3] Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 88, 24-26.[2][3] Retrieved from [1][2][3]

-

Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Standard reference for Boc stability and solvent compatibility).

Sources

- 1. Carbamic acid, N-((1R)-2-(1,1'-biphenyl)-4-YL-1-(hydroxymethyl)ethyl)-, 1,1-dimethylethyl ester | C20H25NO3 | CID 71511817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate | C9H20N2O2 | CID 45072480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate | C8H16N2O3 | CID 545702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

Thermodynamic stability of Boc-protected chiral diamines

An In-Depth Technical Guide to the Thermodynamic Stability of Boc-Protected Chiral Diamines

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal.[1] When applied to chiral diamines—scaffolds of immense importance in asymmetric catalysis and pharmaceutical development—the Boc group profoundly influences the molecule's conformational landscape.[2][3] Understanding the thermodynamic stability of the resulting conformers is not merely an academic exercise; it is critical for predicting molecular behavior, designing effective catalysts, and ensuring the efficacy of synthetic intermediates. This guide delves into the core principles governing the stability of these structures, providing both theoretical grounding and field-proven experimental and computational methodologies for their assessment.

The Foundational Role of Conformation in Functionality

Chiral diamines, such as derivatives of 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), are privileged structures in chemistry.[2] Their utility as ligands in asymmetric catalysis stems from their ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment.[4] The precise three-dimensional arrangement of the diamine—its conformation—dictates the stereochemical outcome of a reaction.

The introduction of a bulky, electron-withdrawing Boc group onto one of the nitrogens fundamentally alters the molecule's steric and electronic properties. This perturbation establishes a conformational equilibrium, often dominated by a single, thermodynamically most stable state. It is this dominant conformation that dictates how the molecule interacts with other reagents, making its characterization a paramount objective.

Key Drivers of Thermodynamic Stability

The relative stability of different conformers of a Boc-protected chiral diamine is determined by a delicate balance of several non-covalent interactions.

Intramolecular Hydrogen Bonding: A Primary Stabilizing Force

The most significant factor governing the preferred conformation is often the formation of an intramolecular hydrogen bond. The hydrogen atom on the Boc-protected nitrogen (the carbamate N-H) can act as a hydrogen bond donor, while the lone pair of electrons on the adjacent free amine serves as an acceptor.

This interaction typically results in the formation of a pseudo-six-membered ring, which locks the molecule into a gauche-like conformation. This arrangement minimizes electrostatic repulsion and provides significant thermodynamic stabilization, often on the order of several kJ/mol.[5] The presence and strength of this hydrogen bond are highly dependent on the solvent; non-polar solvents promote its formation, while polar, protic solvents can disrupt it through competitive intermolecular hydrogen bonding.[6]

Steric Hindrance: The Influence of Bulk

The tert-butyl group is sterically demanding. Its presence forces substituents on the diamine backbone and the free amine to orient themselves to minimize van der Waals repulsion. This steric strain can either reinforce the conformation favored by hydrogen bonding or compete with it. For instance, in highly substituted diamines, the energetic penalty of placing bulky groups in close proximity may outweigh the stabilization gained from an intramolecular hydrogen bond, leading to a different low-energy conformation. The structural features of the diamine ligand, such as the steric bulk of its substituents, are critical in determining the overall stability and catalytic activity.[4]

Thermodynamic vs. Kinetic Stability

It is crucial to distinguish between the thermodynamic and kinetic stability of conformers.[7]

-

Thermodynamic Stability refers to the state of lowest potential energy. The thermodynamically most stable conformer is the one that will predominate at equilibrium, given sufficient energy to overcome rotational barriers.[8][9]

-

Kinetic Stability refers to a conformer residing in a local energy minimum, separated from more stable conformers by a high energy barrier.[10] Such a state may be long-lived under mild conditions but is not the true global minimum.[11]

For most flexible Boc-protected diamines at room temperature, the interconversion between conformers is rapid, and the observed properties are a population-weighted average. The goal of our analysis is to identify the conformer that represents the global minimum on the potential energy surface—the thermodynamic product.[7]

A Validated Workflow for Stability Assessment

A robust determination of conformational stability requires a synergistic approach, combining computational modeling with experimental verification. This dual strategy provides a self-validating system where theoretical predictions are confirmed by empirical data.

dot graph TD { A[Boc-Protected Chiral Diamine] --> B{Initial Assessment}; B --> C[Computational Analysis]; B --> D[Experimental Analysis];

} dott Caption: Integrated workflow for conformational stability analysis.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state conformation of these molecules.[12] X-ray crystallography provides complementary, definitive information on the solid-state structure.

NMR Spectroscopy: Probing Structure in Solution

The choice of solvent is the first critical decision. To probe for intramolecular hydrogen bonds, a non-polar, aprotic solvent like deuterochloroform (CDCl₃) is preferred. This is a deliberate choice to minimize competition from the solvent, allowing the weaker intramolecular interactions to be observed.

Key NMR Parameters and Their Interpretation

| Parameter | NMR Experiment | Interpretation |

| ³J Coupling Constants | 1D ¹H, 2D COSY | The magnitude of the vicinal (three-bond) coupling constant between protons (e.g., H-C-C-H) is related to the dihedral angle between them via the Karplus equation.[13] This allows for the determination of the backbone torsion angle. |

| Chemical Shift (δ) | 1D ¹H | The resonance frequency of a proton is highly sensitive to its electronic environment. Protons involved in hydrogen bonding are typically deshielded and appear at a higher chemical shift (further downfield).[14] |

| NOE/ROE | 2D NOESY/ROESY | The Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) reveals through-space proximity (typically < 5 Å) between protons.[13] Observing an NOE between the carbamate N-H and a proton on the free amine side of the molecule is strong evidence for a folded, hydrogen-bonded conformation. |

Protocol 1: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~5 mg of the Boc-protected diamine in 0.6 mL of high-purity CDCl₃. Ensure the sample is free of water and particulate matter.

-

Thermal Equilibration: Place the sample in the NMR spectrometer and allow it to equilibrate at a constant temperature (e.g., 298 K) for 15 minutes to ensure thermal stability and minimize spectral drift.

-

1D ¹H Spectrum Acquisition: Acquire a high-resolution one-dimensional proton spectrum. This provides initial information on chemical shifts and coupling patterns.

-

2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton scalar coupling networks, confirming the spin systems and aiding in the assignment of adjacent protons.

-

2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with a mixing time optimized for a molecule of this size (typically 400-800 ms for NOESY). This is the key experiment for identifying through-space correlations that define the molecular fold.

-

Data Analysis:

-

Assign all proton resonances using the COSY and 1D spectra.

-

Measure the ³J coupling constants for backbone protons and estimate the corresponding dihedral angles.

-

Critically analyze the NOESY/ROESY spectrum for key cross-peaks, particularly between the N-H proton of the Boc group and protons near the free amine. The presence of such a cross-peak is compelling evidence for the proposed hydrogen-bonded conformation.[15]

-

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous picture of the molecule's conformation in the solid state.[16] While the crystal packing forces can sometimes favor a conformation different from the one in solution, it often validates the lowest energy structure. The crystal structure can confirm bond lengths, angles, and the presence of intramolecular hydrogen bonds with high precision.[17]

Computational Chemistry: Predicting Stability

First-principles computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different conformers.[18][19] These calculations allow for a systematic exploration of the potential energy surface to locate the global minimum.

Protocol 2: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build an initial 3D model of the Boc-protected diamine using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to generate a wide range of possible low-energy structures. This step is crucial to avoid getting trapped in a local minimum.

-

Geometry Optimization: Subject each of the low-energy conformers from the search to full geometry optimization using a reliable DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).[6][18] This process finds the nearest stationary point on the potential energy surface for each starting geometry.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the Gibbs free energy.

-

Energy Comparison: Compare the calculated Gibbs free energies of all stable conformers. The structure with the lowest free energy is predicted to be the most thermodynamically stable conformer. The energy differences between conformers can be used to predict their relative populations at a given temperature.

Hypothetical DFT Energy Comparison

| Conformer Description | Key Dihedral Angle (N-C-C-N) | Intramolecular H-Bond? | Calculated Relative Gibbs Free Energy (kJ/mol) |

| Gauche (H-Bonded) | ~60° | Yes | 0.00 (Global Minimum) |

| Anti (Extended) | ~180° | No | +12.5 |

| Gauche (Non-H-Bonded) | ~65° | No | +8.2 |

The causality behind this choice of workflow is clear: by predicting the stable conformer in silico and then designing NMR experiments specifically to find evidence for that predicted structure (e.g., looking for a specific NOE), the experimental work becomes a powerful tool for validation rather than just exploration.

Conclusion and Outlook

The thermodynamic stability of Boc-protected chiral diamines is predominantly governed by a balance between stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions. The resulting low-energy conformation is not a static entity but the most populated state in a dynamic equilibrium. A comprehensive understanding of this equilibrium, achieved through the synergistic application of high-resolution NMR spectroscopy and DFT calculations, is essential for researchers in drug development and asymmetric synthesis. By characterizing and controlling the conformational preferences of these vital building blocks, scientists can unlock their full potential in the creation of complex, stereochemically-defined molecules.

References

- BenchChem. (n.d.). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: Use of Chiral Diamines as Ligands in Asymmetric Catalysis.

- UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis.

-

Alexakis, A., & Mangeney, P. (2007). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 107(12), 5179-5233. [Link]

-

Nájera, C., & Yus, M. (2011). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry, 9(21), 7249-7269. [Link]

-

Lee, J. K., & Kim, D. (2010). Structure and Conformational Stability of Protonated Dialanine. The Journal of Physical Chemistry A, 114(25), 6859-6869. [Link]

-

Sahai, M. A., Fejer, S. N., Viskolcz, B., Pai, E. F., & Csizmadia, I. G. (2006). First-principle computational study on the full conformational space of L-threonine diamide, the energetic stability of cis and trans isomers. The Journal of Physical Chemistry A, 110(40), 11527-11536. [Link]

-

Gour, B., et al. (2025). Computational and Spectroscopic Investigation of Diaminomethane Formation: The Simplest Geminal Diamine of Astrochemical Interest. Molecules, 30(23), 4893. [Link]

-

Reyes-Rios, F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 66-72. [Link]

- BenchChem. (n.d.). Stability and Storage of Boc-Protected Diamines: A Technical Guide.

-

Wiemer, A. J., et al. (2009). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(24), 7903-7911. [Link]

-

Montclair State University. (2017). 3-azabicyclic diamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic conformers found to be the most stable ones at the CCSD(T)/CBS.... Retrieved from [Link]

-

NCBI. (n.d.). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Retrieved from [Link]

-

Majdan-Cegincara, R., & Ghadari, R. (2016). A Computational Study on the Stability of Dapdiamide D Conformers. Physical Chemistry Research, 4(4), 567-581. [Link]

-

ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

-

ACS Publications. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2009). Preparation of Mono Boc-Protected Unsymmetrical Diamines. ChemInform. [Link]

-

Royal Society of Chemistry. (n.d.). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. Chemical Communications. [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

-

Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

-

PNAS. (n.d.). NMR determination of the major solution conformation of a peptoid pentamer with chiral side chains. Retrieved from [Link]

-

ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

Yamada, K., et al. (2002). Stereochemistry of protected ornithine side chains of gramicidin S derivatives: X-ray crystal structure of the bis-Boc-tetra-N-methyl derivative of gramicidin S. Journal of the American Chemical Society, 124(43), 12684-12688. [Link]

-

MDPI. (n.d.). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Retrieved from [Link]

-

ACS Publications. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

NCBI. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). Difference between thermodynamic and kinetic stability. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Synthetic Communications. Retrieved from [Link]

-

YouTube. (2014). Kinetic Vs Thermodynamic Stability of Dienes. Retrieved from [Link]

-

htechems.com. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

-

ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (n.d.). X-Ray Crystallography. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. auremn.org.br [auremn.org.br]

- 13. mdpi.com [mdpi.com]

- 14. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. X-Ray Crystallography [bio.mpg.de]

- 17. Stereochemistry of protected ornithine side chains of gramicidin S derivatives: X-ray crystal structure of the bis-Boc-tetra-N-methyl derivative of gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. First-principle computational study on the full conformational space of L-threonine diamide, the energetic stability of cis and trans isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Computational Study on the Stability of Dapdiamide D Conformers [physchemres.org]

pKa values of secondary amines in (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

This technical guide provides an in-depth assessment of the physicochemical properties of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate, focusing specifically on the basicity (pKa) of its secondary amine.

Technical Assessment: Physicochemical Properties of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

Molecular Architecture & Electronic Environment

To accurately determine the pKa, we must first deconstruct the electronic environment of the molecule. This compound is a chiral 1,2-diamine derivative where one nitrogen is protected as a carbamate (Boc) and the other exists as a free secondary amine.

Structural Analysis

-

System: 1,2-diaminopropane backbone.

-

N1 (Secondary Amine): The

-ethylamino group. This is the sole basic center relevant to physiological and process chemistry. It possesses a lone pair available for protonation.[1] -

N2 (Carbamate): The tert-butyl carbamate (Boc) moiety. The nitrogen lone pair here is delocalized into the adjacent carbonyl group (

), rendering it non-basic (pKa of conjugate acid < -1) and weakly acidic (pKa ~17). -

Chirality: The (R)-configuration at the C2 position dictates the spatial arrangement but has a negligible effect on the scalar pKa value compared to the enantiomer.

Electronic Inductive Effects

The pKa of the secondary amine is heavily influenced by the

Figure 1: Visualization of the inductive withdrawal by the Boc-carbamate group, which stabilizes the free base form relative to the protonated ammonium species, thereby lowering the pKa.

pKa Prediction & Comparative Analysis

Since experimental data for this specific intermediate is rarely published in open literature, we employ a Structure-Activity Relationship (SAR) approach using high-confidence anchor points.

The Calculation Matrix

We estimate the pKa by starting with a reference secondary amine and applying the Hammett-style substituent constant for a

| Component | Reference Compound | pKa Value | Rationale |

| Base Baseline | Diethylamine | 10.98 | Standard aliphatic secondary amine. |

| Steric Modifier | ~10.6 | The isopropyl backbone adds steric bulk compared to ethyl. | |

| Electronic Modifier | -1.0 to -1.4 | The Boc group is electron-withdrawing, reducing basicity. | |

| Predicted Value | (R)-Target Molecule | 9.2 – 9.6 | Calculated Estimate |

Comparative Validation

-

Analog 1:

-Boc-ethylenediamine: The primary amine analog has a pKa of approximately 9.0–9.2. -

Secondary Amine Shift: Converting a primary amine (

) to a secondary amine ( -

Conclusion: The secondary amine in our target molecule will be slightly more basic than

-Boc-ethylenediamine.

Final Technical Estimate: pKa = 9.4 ± 0.3

Experimental Determination Protocol

To validate this estimate for regulatory or process development purposes, a Potentiometric Titration is the gold standard. This method is self-validating and provides the precise thermodynamic pKa.

Materials & Reagents[2][3][4][5][6][7]

-

Analyte: ~50 mg of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (Free Base).

-

Titrant: 0.1 N HCl (standardized).

-

Solvent System: 50:50 Methanol:Water (v/v) with 0.15 M KCl (to maintain constant ionic strength). Note: Pure water may be used if the salt form is soluble, but the free base is lipophilic.

-

Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Workflow

Figure 2: Potentiometric titration workflow including solvent correction steps.

Critical Considerations (Self-Validating Logic)

-

Carbonate Error: Ensure the titrant (NaOH if back-titrating) is carbonate-free. Carbonate absorption manifests as a distorted buffer region.

-

Solvent Correction: If titrating in MeOH/Water, the "apparent" pKa (

) must be corrected to aqueous pKa (-

Rule of Thumb: pKa in 50% MeOH is usually 0.5–1.0 unit lower than in pure water for amines.

-

Implications for Drug Development

Understanding the pKa of 9.4 is critical for salt selection and bioavailability optimization.

Salt Screening Strategy

With a pKa of ~9.4, this amine is a strong base .

-

Preferred Counter-ions: Strong acids are required to form stable, stoichiometric salts.

-

Hydrochloric Acid (pKa -7): Will form a highly crystalline salt.

-

Methanesulfonic Acid (pKa -2): Good alternative if HCl salt is hygroscopic.

-

-

Avoid: Weak acids (e.g., Fumaric, pKa ~3.0) may result in salts with poor disproportionation stability (salt breaking) in solution, as the

(Base - Acid) would be marginal (< 3 units).

Purification via pH Switching

The distinct basicity allows for high-purity isolation:

-

Acid Wash: Extract organic layer with aqueous acid (pH 4). The amine protonates (

) and moves to the water phase; neutral impurities (Boc-byproducts) remain in organic. -

Basification: Treat the aqueous phase with base (pH > 11).[1] The amine deprotonates (

) and precipitates or can be extracted back into an organic solvent.

References

-

Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society. Link

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison Chemistry. Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pKa Determination). Link

-

ChemicalBook. (2024). N-Boc-Ethylenediamine Properties and pKa Data. Link

-

Perrin, D. D. (1981). Ionisation Constants of Inorganic Acids and Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. N-Boc-Ethylenediamine CAS#: 57260-73-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. library.aocs.org [library.aocs.org]

- 6. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

Methodological & Application

Application Note: Precision Synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

This Application Note provides a rigorous, field-validated protocol for the synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate . The procedure is designed to maximize stereochemical integrity at the C2 position while preventing common side reactions such as oxazolidinone formation or over-alkylation.

Executive Summary

The synthesis of chiral 1,2-diamines is a cornerstone in the development of peptidomimetics and kinase inhibitors. This protocol details the conversion of (R)-Boc-Alaninol to the target ethylated diamine via a Sulfonate Displacement Strategy . Unlike reductive amination of Boc-alaninal—which carries a high risk of racemization due to the acidity of the

Core Advantages of This Protocol

-

Stereochemical Fidelity: No bond breaking or forming events occur at the chiral center.

-

Regiocontrol: Avoids the over-alkylation issues common in direct amine alkylations.[1]

-

Scalability: Uses standard reagents (MsCl, EtNH

) adaptable from milligram to multigram scales.

Retrosynthetic Analysis & Strategy

The retrosynthesis disconnects the C1-N bond. We select (R)-Boc-Alaninol as the chiral pool starting material. The hydroxyl group is activated as a mesylate (methanesulfonate), converting it into a good leaving group for nucleophilic displacement by ethylamine.

Reaction Pathway Visualization

Figure 1: Strategic workflow minimizing racemization risk. The critical step is the rapid displacement of the mesylate to outcompete intramolecular cyclization.

Detailed Experimental Protocol

Phase 1: Preparation of (R)-Boc-Alaninol Mesylate

Objective: Convert the primary alcohol to a reactive sulfonate ester.

Reagents:

-

(R)-Boc-Alaninol (1.0 equiv) [CAS: 79069-13-9]

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (Et

N) (1.5 equiv) -

Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with (R)-Boc-Alaninol and anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add Et

N dropwise. Stir for 5 minutes. -

Activation: Add MsCl dropwise via syringe over 10 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic.

-

Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1). The starting material (R

~0.3) should disappear, and a new spot (R -

Workup:

-

Quench with saturated aqueous NaHCO

. -

Extract with DCM (3x).

-

Wash combined organics with 1M citric acid (to remove excess Et

N), then brine. -

Dry over MgSO

and concentrate in vacuo below 30 °C. -

Critical: Use the crude mesylate immediately for the next step. Mesylates of Boc-amino alcohols are prone to slow cyclization to oxazolidinones upon standing.

-

Phase 2: Nucleophilic Displacement with Ethylamine

Objective: Install the ethylamino group via S

Reagents:

-

Crude (R)-Boc-Alaninol Mesylate (from Phase 1)

-

Ethylamine (EtNH

) (10.0 equiv)-

Preferred Source: 2.0 M solution in THF or MeOH.

-

Alternative: Condensed liquid ethylamine (requires -78 °C handling).

-

-

Solvent: THF or Acetonitrile (MeCN).

Procedure:

-

Vessel Selection: Use a pressure-rated sealed tube or a high-pressure reactor. Ethylamine is volatile (bp 16.6 °C).

-

Reaction Assembly: Dissolve the crude mesylate in THF (5 mL/g). Add the Ethylamine solution (10 equiv).[1] The large excess is mandatory to suppress dimerization and competitive intramolecular cyclization.

-

Heating: Seal the vessel and heat to 60–65 °C for 12–16 hours.

-

Note: A white precipitate (EtNH

Cl/MsOH salts) may form.

-

-

Workup:

-

Cool to room temperature. Carefully vent the vessel to release excess ethylamine pressure.

-

Concentrate the mixture to dryness to remove solvent and excess ethylamine.

-

Redissolve the residue in DCM and wash with saturated NaHCO

. -

Purification Note: The crude material contains the target amine (basic) and potentially traces of oxazolidinone (neutral).

-

-

Purification:

-

Acid-Base Extraction (Recommended):

-

Dissolve crude in Et

O. -

Extract with 1M HCl (3x). The target amine moves to the aqueous phase; neutral byproducts (oxazolidinone) stay in Et

O. -

Basify the aqueous phase to pH >12 with 4M NaOH.

-

Extract back into DCM (3x), dry (Na

SO

-

-

Chromatography: If higher purity is required, use silica gel chromatography (DCM:MeOH:NH

OH 95:5:1).

-

Key Data & Quality Control

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Solidifies upon cooling or HCl salt formation.[2] |

| ¹H NMR (CDCl₃) | Diagnostic signals: Ethyl triplet and Alanine doublet. | |

| Chiral HPLC | >98% ee | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. |

| Specific Rotation | Compare to (R)-Alaninol reference. |

Troubleshooting & Optimization

Issue: Oxazolidinone Formation

If the specific rotation is lower than expected or NMR shows a "missing" Boc signal (shifted carbonyl), the mesylate may have cyclized.

-

Cause: Reaction time too long in Phase 1 or insufficient amine concentration in Phase 2.

-

Solution: Ensure the mesylate is not stored. Increase EtNH

equivalents to 15-20x. Switch solvent to MeCN to accelerate the S

Issue: Low Yield of Amine[3]

-

Cause: Volatility of Ethylamine.

-

Solution: Ensure the reaction vessel is strictly sealed. If using 2M EtNH

in THF, verify the titer before use.

References

-

Preparation of Chiral Diamines via Sulfonates

-

Oxazolidinone Side Reaction

- Title: "Facile inversion of configuration of N-Boc-beta-aminoalcohols via SN2 cycliz

- Source:Tetrahedron Letters

-

URL:[Link]

-

Reductive Amination Risks

- Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."

- Source:Journal of Organic Chemistry

-

URL:[Link] (Discusses general conditions and limitations).

-

Properties of Analogous Compounds

- Title: "tert-Butyl (1-amino-2-methylpropan-2-yl)

- Source:PubChem

-

URL:[Link]

Sources

Application Note: Strategic Boc-Deprotection of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

Abstract & Scope

This application note details the protocol for the chemoselective deprotection of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate to yield the corresponding chiral vicinal diamine, (R)-N1-ethylpropane-1,2-diamine . This transformation is a critical step in the synthesis of chiral ligands, organocatalysts, and pharmaceutical intermediates.

Unlike standard Boc-deprotections, this substrate presents specific challenges:

-

Volatility: The resulting free-base diamine is low molecular weight and highly volatile.

-

Solubility: The product is highly hydrophilic, complicating aqueous extraction.

-

Basicity: The presence of a secondary amine alongside the carbamate requires adjusted stoichiometry for acid equivalents.

This guide prioritizes isolation as the dihydrochloride salt , ensuring high recovery, stereochemical retention, and ease of handling.

Mechanistic Insight & Chemical Context

The Reaction Pathway

The deprotection follows an acid-catalyzed

Crucial Substrate Feature: The starting material contains a basic secondary amine at the C1 position. This amine will act as an internal base, immediately consuming 1 equivalent of acid. Therefore, standard "catalytic" or low-excess acid protocols will fail. At least 3-4 equivalents of acid are required to ensure full protonation of the free amine and the carbamate.

Visualization: Reaction Mechanism & Workflow

Figure 1: Mechanistic cascade for the acidolysis of the Boc group yielding the dihydrochloride salt.

Experimental Protocols

Protocol A: HCl in Dioxane (Preferred Method)

Objective: Isolate the product as a stable, non-volatile dihydrochloride salt. Scale: 1.0 gram (approx. 5 mmol)

Materials

-

Substrate: (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (1.0 g, 4.94 mmol)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (Sigma-Aldrich/Merck, anhydrous)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH) for dissolution

-

Anti-solvent: Diethyl Ether (

) or MTBE

Step-by-Step Procedure

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g) in minimal anhydrous DCM (3 mL).

-

Note: If the substrate is an oil, ensure it is fully miscible.

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane (5.0 mL, 20 mmol, ~4 equiv) dropwise over 5 minutes.

-

Observation: Gas evolution (

and isobutylene) will occur.[1] Ensure the system is vented (e.g., via a needle and bubbler).

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2–3 hours.

-

Monitoring: Use TLC (stain with Ninhydrin) or LCMS. The starting material spot (

in 10% MeOH/DCM) should disappear.

-

-

Workup (Precipitation):

-

If a solid precipitate forms during reaction: Filter directly under inert atmosphere (nitrogen blanket) to avoid moisture absorption.

-

If the solution remains clear: Slowly add anhydrous Diethyl Ether (20 mL) to induce precipitation of the dihydrochloride salt.

-

-

Isolation: Filter the white solid using a sintered glass funnel. Wash the cake with cold

( -

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Yield Expectation: 90–98% as a white, hygroscopic solid.

Protocol B: TFA / DCM (Alternative)

Objective: Use when HCl sensitivity is an issue or for immediate downstream solution-phase coupling.

Step-by-Step Procedure

-

Dissolution: Dissolve substrate (1.0 g) in DCM (10 mL).

-

Acid Addition: Add Trifluoroacetic Acid (TFA) (5 mL) carefully at 0°C.

-

Ratio: A 2:1 to 1:1 DCM:TFA ratio is standard for rapid cleavage.

-

-

Reaction: Stir at RT for 1 hour.

-

Workup (Evaporation): Concentrate the mixture in vacuo.

-

Caution: Do not apply high heat.

-

Scavenging: Co-evaporate with Toluene (

mL) to remove residual TFA azeotropically.

-

-

Result: The product is isolated as a thick, viscous bis-trifluoroacetate oil.

Critical Quality Attributes & Analytics

The following data points validate the success of the protocol.

| Attribute | Method | Expected Result | Note |

| Identity | Loss of singlet at | Diagnostic peak disappearance. | |

| Purity | HPLC / LCMS | Single peak, Mass | Parent mass corresponds to free base. |

| Stereochemistry | Chiral HPLC | Retention of (R)-configuration. | Compare with racemic standard. |

| Counter-ion | Elemental Analysis / IC | Chloride content | Confirms dihydrochloride salt. |

Visualizing the Workflow Decision

Figure 2: Decision matrix for selecting the appropriate deprotection protocol.

Troubleshooting & Strategic Advice

"Oiling Out"

Problem: The HCl salt forms a gummy oil instead of a filterable solid upon ether addition.

Cause: Presence of residual DCM or moisture.

Solution: Decant the supernatant. Triturate (grind) the oil with fresh anhydrous

Hygroscopicity

Problem: The isolated solid turns into a liquid upon exposure to air. Cause: Vicinal diamine salts are extremely hygroscopic. Solution: Handle strictly under Nitrogen or Argon. Store in a desiccator. If the salt becomes wet, it can be dried by azeotroping with ethanol/toluene on a rotavap.

Free-Basing (NOT Recommended for Isolation)

If the free base is absolutely required:

-

Dissolve the salt in minimal water.

-

Basify with 10M NaOH (pH > 12).

-

Extract continuously with DCM or Chloroform (due to high water solubility).

-

Warning: Significant yield loss often occurs due to volatility and water solubility.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for Boc cleavage conditions).

- Han, G., et al. (2001). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses acidolysis mechanisms).

- Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt selection of diamines).

-

Common Organic Chemistry. "Boc Deprotection (HCl)." (General procedure verification). Link

Sources

Application Note: Reductive Amination Strategies for (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

[1]

Executive Summary

This application note details optimized protocols for the reductive alkylation of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate . As a chiral diamine building block featuring a secondary ethylamine and a Boc-protected primary amine, this molecule presents unique chemoselective challenges.

The secondary amine at the C1 position is the active nucleophile. Successful derivatization requires conditions that drive the sterically hindered secondary amine to a tertiary amine while strictly preserving the acid-labile Boc group at the C2 chiral center. This guide categorizes methodologies by substrate class (Aldehydes vs. Ketones) to maximize yield and enantiomeric integrity.

Chemical Profile & Reactivity Analysis

Structural Considerations

The substrate contains two nitrogen centers with distinct electronic and steric environments:

-

N1 (Target): A secondary ethylamine. It is nucleophilic but sterically impacted by the adjacent chiral center and the ethyl group.

-

N2 (Protected): A carbamate-protected amine at the chiral center.[1] It is non-nucleophilic under reaction conditions but sensitive to strong acids (e.g., TFA, HCl).

Strategic Challenges

-

Steric Hindrance: The formation of the iminium ion intermediate is slower than with primary amines due to the branching at the

-position (the chiral center). -

Boc Stability: Standard reductive aminations often employ acidic catalysts. Conditions must remain above pH 4-5 to prevent Boc deprotection.[1]

-

Enolization: When reacting with ketones, the formation of enamines can compete with iminium formation, requiring water-scavenging Lewis acids.

Decision Matrix

Select the protocol based on the carbonyl partner:

| Carbonyl Substrate | Recommended Reagent System | Protocol | Key Advantage |

| Aldehydes | NaBH(OAc)₃ / AcOH / DCE | Method A | Mild, high chemoselectivity, no over-alkylation.[1] |

| Ketones | Ti(OiPr)₄ / NaBH₄ / MeOH | Method B | Drives equilibrium via water scavenging; activates carbonyl. |

| Acid-Labile Aldehydes | NaBH(OAc)₃ / THF (No Acid) | Method A (Mod) | Avoids acetal hydrolysis in complex substrates.[1] |

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic pathways for processing this substrate.

Figure 1: Decision tree and mechanistic flow for the reductive amination of the target secondary amine.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Aliphatic and Aromatic Aldehydes. Reference: Based on the Abdel-Magid protocol [1].

Rationale: Sodium triacetoxyborohydride is a mild hydride donor that exhibits high selectivity for iminium ions over aldehydes.[2] It does not reduce ketones significantly, allowing for chemoselective reactions.

Materials

-

(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (1.0 equiv)[1]

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1]

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the amine (1.0 equiv) in DCE (concentration ~0.1 M).

-

Carbonyl Addition: Add the aldehyde (1.1 equiv).

-

Catalysis: Add Acetic Acid (1.0 equiv). Note: If the aldehyde is acid-sensitive, omit AcOH, though reaction time may increase.

-

Mixing: Stir at room temperature for 15–30 minutes to allow pre-equilibrium of the hemiaminal/iminium species.

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at room temperature under nitrogen/argon for 2–16 hours. Monitor by TLC or LCMS.

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Ketones and Sterically Hindered Aldehydes.[3][4] Reference: Based on the Mattson protocol [2].

Rationale: Secondary amines react sluggishly with ketones. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger to drive the unfavorable equilibrium toward the enamine/iminium species.

Materials

-

(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate (1.0 equiv)[1]

-

Ketone (1.1 – 1.5 equiv)

-

Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Cyanoborohydride (NaCNBH₃)

-

Methanol (absolute) or Ethanol[4]

Step-by-Step Procedure

-

Complexation: In a dry flask under argon, combine the amine (1.0 equiv) and the ketone (neat if liquid, or in minimal THF if solid).

-

Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

-

Caution: Ti(OiPr)₄ is moisture sensitive. Use syringe techniques.

-

-

Incubation (Critical): Stir the mixture at room temperature for 1 hour (for reactive ketones) to 12 hours (for hindered ketones).

-

Note: The solution often becomes viscous.

-

-

Dilution: Dilute the mixture with absolute Methanol (to ~0.2 M concentration).

-

Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 equiv) carefully in small portions.

-

Safety: Exothermic reaction with hydrogen gas evolution.

-

-

Completion: Allow to warm to room temperature and stir for 2 hours.

-

Quench & Workup: Add 1N NaOH or NH₄OH to quench the titanium salts (forms a white/gray precipitate). Dilute with EtOAc. Filter through a pad of Celite to remove titanium salts. Wash the filtrate with brine, dry, and concentrate.

Analytical Validation & Quality Control

To ensure the protocol was successful, the following validation steps are required.

In-Process Control (IPC)

-

LCMS: Look for the mass of [Product + H]+.

-

Warning: The starting material (secondary amine) and product (tertiary amine) may have similar retention times in basic pH buffers. Use an acidic modifier (Formic acid) to differentiate based on pKa shifts.

-

-

TLC: Use a stain. Ninhydrin is effective for the starting secondary amine (often turns reddish/brown). The product (tertiary amine) will not stain well with Ninhydrin but will show under Iodine or KMnO₄.

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Ketone) | Equilibrium not favored due to sterics.[1] | Switch to Method B. Increase Ti(OiPr)₄ incubation time or heat to 40-50°C before reduction. |

| Loss of Boc Group | Reaction medium too acidic. | Ensure AcOH < 2.0 equiv. Avoid using HCl/MeOH. If using STAB, ensure the quench is fully basic (NaHCO₃). |

| Product is Racemic | Harsh conditions affected C2. | Avoid high heat (>60°C) with strong bases. The described protocols are mild and preserve stereochemistry. |

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[2]

-

Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[5] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.[5]

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds."[6] Journal of Organic Chemistry, 1995 , 60, 4928–4929.

Sources

- 1. watson-int.com [watson-int.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

Application Notes and Protocols for the Preparation of Peptidomimetics Using (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate as a key building block in the synthesis of peptidomimetics. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced metabolic stability and oral bioavailability.[1][2][3] This document delves into the synthesis of the chiral diamine building block, its incorporation into a urea-based peptidomimetic scaffold, and subsequent deprotection strategies. The protocols are designed for researchers, scientists, and professionals in the field of drug development, offering both practical step-by-step instructions and the underlying chemical principles.

Introduction: The Role of Chiral Building Blocks in Peptidomimetic Design

Peptidomimetics represent a promising class of therapeutic agents that bridge the gap between small molecules and biologics.[3] They are designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor stability and low oral absorption.[1][2] A key strategy in peptidomimetic design is the incorporation of non-natural amino acids and chiral scaffolds to induce specific conformations and introduce novel functionalities.[1]

(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate is a valuable chiral building block that offers several advantages in this context. The stereochemistry at the C2 position provides a defined spatial orientation for subsequent chemical modifications. The mono-Boc-protected 1,2-diamine functionality allows for selective N-alkylation or acylation, enabling the construction of diverse molecular architectures.[4] This guide will focus on the practical application of this versatile building block in the synthesis of a urea-based peptidomimetic, a common motif in modern drug discovery.[5][6][7]

Synthesis of the Chiral Building Block: (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate

The synthesis of the title compound is a critical first step. A common and efficient method is the reductive amination of a Boc-protected chiral amino aldehyde with ethylamine. This approach offers good stereochemical control and is amenable to scale-up.[8][9][10]

Protocol 2.1: Synthesis via Reductive Amination

This protocol outlines a two-step, one-pot procedure for the synthesis of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate.

Materials:

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| (R)-Boc-alaninal | 173.23 g/mol | 10.0 g | 57.7 mmol |

| Ethylamine (2.0 M in THF) | 45.08 g/mol | 34.6 mL | 69.2 mmol |

| Sodium triacetoxyborohydride | 211.94 g/mol | 18.3 g | 86.5 mmol |

| Dichloromethane (DCM) | - | 200 mL | - |

| Acetic Acid (glacial) | 60.05 g/mol | 3.3 mL | 57.7 mmol |

| Saturated aq. NaHCO₃ | - | 150 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a stirred solution of (R)-Boc-alaninal (10.0 g, 57.7 mmol) in dichloromethane (200 mL) at 0 °C, add ethylamine (34.6 mL of a 2.0 M solution in THF, 69.2 mmol) dropwise.

-

Add glacial acetic acid (3.3 mL, 57.7 mmol) to the reaction mixture.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add sodium triacetoxyborohydride (18.3 g, 86.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (150 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (Silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate as a colorless oil.

Expected Yield: 85-95%

Application in Peptidomimetic Synthesis: A Urea-Based Scaffold

The synthesized chiral diamine can be readily incorporated into peptidomimetic structures. A common application is the formation of a urea linkage, which can act as a stable isostere of a peptide bond and participate in hydrogen bonding interactions.[11][12]

Protocol 3.1: Synthesis of a Urea-Based Peptidomimetic

This protocol describes the reaction of (R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate with an isocyanate to form a urea-based peptidomimetic.

Materials: